Technical Guide: Molecular Profiling and Synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid
Technical Guide: Molecular Profiling and Synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid
Executive Summary
In contemporary medicinal chemistry and drug development, bifunctional building blocks are critical for the design of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and affinity probes. 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS: 402944-83-6) is a highly versatile intermediate that combines the privileged pharmacophore of a 2-ethylbenzimidazole core with a reactive 4-oxobutanoic acid moiety [1].
This technical whitepaper provides an in-depth analysis of the compound's molecular weight, chemical formula, structural properties, and a self-validating experimental protocol for its synthesis. By elucidating the causality behind the
Physicochemical & Structural Profiling
The structural identity of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid is defined by the fusion of a 2-ethyl-substituted benzimidazole ring and a succinyl group attached at the
The quantitative data and structural identifiers are summarized in Table 1 below to facilitate rapid reference for computational modeling and inventory management.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| IUPAC Name | 4-(2-ethyl-1H-benzo[d]imidazol-1-yl)-4-oxobutanoic acid |
| CAS Registry Number | 402944-83-6 |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol (Calculated: 246.266) |
| Monoisotopic Mass | 246.1004 Da |
| Canonical SMILES | CCC1=NC2=CC=CC=C2N1C(=O)CCC(=O)O |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (Carbonyl oxygens, Imidazole nitrogens) |
| Topological Polar Surface Area (TPSA) | 74.6 Ų |
Mechanistic Insights: -Acylation & Structural Utility
The -Acylation Mechanism
The synthesis of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid relies on the
This nitrogen attacks one of the electrophilic carbonyl carbons of succinic anhydride, leading to ring-opening and the formation of an amide-like bond (
Bifunctional Utility in Drug Design
The resulting structure is highly valuable due to its bifunctionality:
-
The
-acyl benzimidazole moiety : While generally stable under physiological conditions, -acyl benzimidazoles can act as mild acyl transfer agents under specific catalytic conditions, making them useful in dynamic combinatorial chemistry. -
The Terminal Carboxylic Acid : The free -COOH group allows the molecule to act as a linker. It can be readily activated using standard peptide coupling reagents (e.g., EDC/NHS or HATU) to form stable amide bonds with amine-bearing target ligands or fluorophores.
Application of the compound as a bifunctional linker in bioconjugation or PROTAC synthesis.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure scientific integrity and reproducibility, the following step-by-step methodology describes a self-validating system for synthesizing 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid. The protocol incorporates In-Process Controls (IPC) to verify reaction progress.
Reagents and Materials
-
2-Ethylbenzimidazole : 1.0 equivalent (Nucleophile)
-
Succinic Anhydride : 1.1 equivalents (Electrophile)
-
Triethylamine (TEA) : 1.5 equivalents (Base)
-
Dichloromethane (DCM), Anhydrous : Solvent
-
1M HCl (aq) : Quenching/Acidification agent
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-ethylbenzimidazole (10 mmol, 1.46 g).
-
Add 30 mL of anhydrous DCM to dissolve the starting material. Causality: Anhydrous DCM is selected as an aprotic solvent to prevent competitive hydrolysis of the highly reactive succinic anhydride.
-
Add TEA (15 mmol, 2.1 mL) dropwise to the solution at room temperature (20-25°C). Stir for 10 minutes to ensure complete mixing and partial deprotonation.
Step 2: Electrophilic Addition (
Step 3: In-Process Control (IPC) Validation
6. Perform Thin-Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with UV detection (254 nm).
7. Validation Check: The reaction is deemed complete when the spot corresponding to 2-ethylbenzimidazole (
Step 4: Quenching and Extraction 8. Quench the reaction by adding 20 mL of cold distilled water. 9. Transfer the mixture to a separatory funnel. The product, containing a free carboxylic acid, will partition into the aqueous layer as a carboxylate salt due to the presence of TEA. 10. Separate the organic layer and wash the aqueous layer once with 15 mL of DCM to remove unreacted organic impurities.
Step 5: Isolation and Purification 11. Carefully acidify the aqueous layer by dropwise addition of 1M HCl until the pH reaches ~3.0. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and inducing precipitation of the target compound. 12. Collect the resulting white-to-off-white precipitate via vacuum filtration. 13. Wash the filter cake with cold water (2 × 10 mL) and dry under high vacuum at 40°C for 12 hours to yield the pure 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid.
Synthesis workflow of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid via N-acylation.
Analytical Characterization
To complete the self-validating loop, the isolated product must be subjected to spectroscopic analysis. The following are the expected analytical profiles for pure 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Expected
: 247.1 and 269.1
-
-
¹H NMR (400 MHz, CDCl₃):
- 12.10 (br s, 1H, -COOH )
- 7.75 - 7.20 (m, 4H, Benzimidazole Ar-H )
-
3.45 (t,
Hz, 2H, N-CO-CH₂ ) -
3.05 (q,
Hz, 2H, Benzimidazole-CH₂ -CH₃) -
2.78 (t,
Hz, 2H, CH₂ -COOH) -
1.42 (t,
Hz, 3H, Benzimidazole-CH₂-CH₃ )
-
¹³C NMR (100 MHz, CDCl₃):
- 175.8 (COOH), 169.5 (N-C=O), 156.2 (C2 of Benzimidazole), 142.5, 131.0, 124.5, 123.8, 119.5, 114.2 (Aromatic Carbons), 29.5 (Succinyl CH₂), 28.2 (Succinyl CH₂), 21.8 (Ethyl CH₂), 11.5 (Ethyl CH₃).
References
-
Tahlan, S., Kumar, S., & Narasimhan, B. "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." National Center for Biotechnology Information (NCBI). Available at:[Link]
